![molecular formula C13H15F2N3O B3012462 2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide CAS No. 2380042-96-4](/img/structure/B3012462.png)
2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPA-714 and belongs to the class of azaspiro compounds. DPA-714 has been extensively studied for its ability to bind to the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells.
Aplicaciones Científicas De Investigación
DPA-714 has been extensively studied for its potential applications in various fields. One of the primary areas of research has been in the field of neuroimaging. DPA-714 has been shown to bind to 2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide, which is upregulated in neuroinflammatory conditions such as Alzheimer's disease and multiple sclerosis. This property of DPA-714 makes it a valuable tool for the detection and monitoring of neuroinflammatory diseases. Additionally, DPA-714 has been studied for its potential applications in cancer research, as this compound is also upregulated in some types of cancer.
Mecanismo De Acción
DPA-714 binds to 2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide, which is located in the outer mitochondrial membrane of cells. This compound is involved in the transport of cholesterol into the mitochondria, which is essential for the production of steroid hormones. This compound is also upregulated in neuroinflammatory conditions and some types of cancer. The binding of DPA-714 to this compound has been shown to modulate immune responses and reduce inflammation in neuroinflammatory conditions. Additionally, DPA-714 has been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a range of biochemical and physiological effects. In neuroinflammatory conditions, DPA-714 has been shown to reduce inflammation and modulate immune responses. This property of DPA-714 makes it a potential therapeutic agent for the treatment of neuroinflammatory diseases such as Alzheimer's disease and multiple sclerosis. Additionally, DPA-714 has been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species. This property of DPA-714 makes it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA-714 has several advantages for lab experiments. It has a high affinity for 2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide, making it a valuable tool for the detection and monitoring of neuroinflammatory diseases and some types of cancer. Additionally, DPA-714 has been optimized for yield and purity, making it a viable compound for scientific research. However, DPA-714 also has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, DPA-714 has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research and development of DPA-714. One area of research is the development of DPA-714 analogs with improved properties and potential applications. Additionally, more research is needed to fully understand the mechanism of action of DPA-714 and its potential applications in neuroinflammatory diseases and cancer. Another area of research is the development of imaging agents that can target 2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide and be used for the detection and monitoring of neuroinflammatory diseases and some types of cancer. Overall, DPA-714 has significant potential for scientific research and the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of DPA-714 involves a series of chemical reactions that result in the formation of the final product. The initial step involves the reaction of 2,2-difluoroethylamine with pyridine-3-carboxylic acid to form an intermediate product. This intermediate is then reacted with 1,4-diazabicyclo[2.2.2]octane (DABCO) to form the final product, DPA-714. The synthesis of DPA-714 has been optimized to increase yield and purity, making it a viable compound for scientific research.
Propiedades
IUPAC Name |
2,2-difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3O/c14-13(15)9-12(13)3-6-18(7-4-12)11(19)17-10-2-1-5-16-8-10/h1-2,5,8H,3-4,6-7,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWYUSRENYNTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


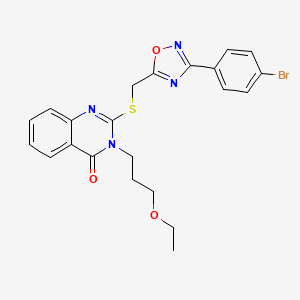
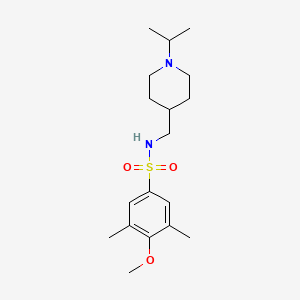
![N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012383.png)
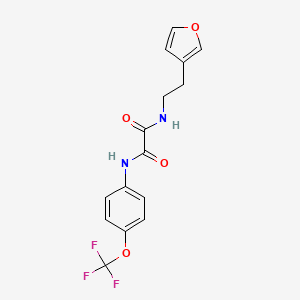
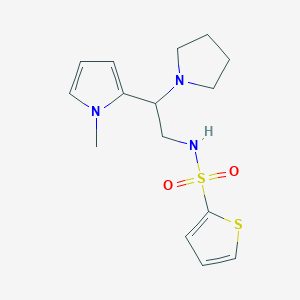
![2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B3012387.png)
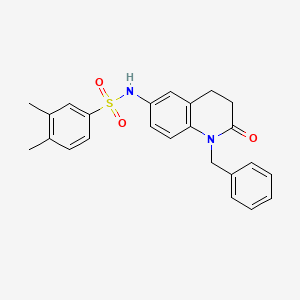
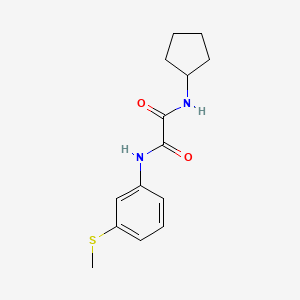
![(4-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012390.png)


![4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B3012399.png)
![2-{[4-(2-methylpropyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3012402.png)